molecular formula C20H16ClF3N2O3S B2939313 5-(azepan-1-ylsulfonyl)-2-chloro-N-(2-furylmethyl)benzamide CAS No. 1251604-61-1

5-(azepan-1-ylsulfonyl)-2-chloro-N-(2-furylmethyl)benzamide

Cat. No. B2939313
CAS RN: 1251604-61-1
M. Wt: 456.86
InChI Key: MTQHIEODBNCBHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(azepan-1-ylsulfonyl)-2-chloro-N-(2-furylmethyl)benzamide, commonly known as AZD-3965, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a selective inhibitor of monocarboxylate transporter 1 (MCT1), which is responsible for the transport of lactate across the plasma membrane. MCT1 is overexpressed in several types of cancer cells, including breast, lung, and colon cancer, and plays a crucial role in their growth and survival. Inhibition of MCT1 by AZD-3965 has shown promising results in preclinical studies as a potential therapeutic strategy for cancer treatment.

Scientific Research Applications

Phototronics in Piezoelectric Materials

The compound’s piezoelectric properties can be leveraged in the field of phototronics, which combines the effects of light (photo-) and electricity (-tronics). It can be used to manage carrier formation, separation, transportation, and recombination in optoelectronic devices such as photon detectors, solar cells, and LEDs. This application is particularly relevant in sensing, human-computer interfacing, and actuating nanorobotics .

High-Temperature Piezoelectric Devices

Due to its stability under high temperatures and stress, the compound can be used in the development of active piezoelectric devices that operate at temperatures up to 600°C and under high stress exceeding 250 MPa. These devices have applications in industrial ultrasound, aerospace, automotive, and micro-actuators .

Pharmaceutical Synthesis

In pharmaceutical research, the compound’s trifluoromethyl group is of interest. Trifluoromethyl-containing compounds have been used in the synthesis of various drugs, including those approved by the FDA. The unique chemical properties of the trifluoromethyl group make it a valuable pharmacophore in drug design .

Analgesic Drug Development

The compound’s derivatives have been explored for their potential as analgesics. Research into 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives, which share structural similarities with the compound , has shown promise in the design of pharmacophore models for pain relief .

Catalysis and Organic Synthesis

In the field of catalysis, the compound can be used in protodeboronation reactions, which are crucial for the formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable for the synthesis of complex organic molecules, including natural products and pharmaceuticals .

properties

IUPAC Name

[6-chloro-1,1-dioxo-4-[4-(trifluoromethyl)phenyl]-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N2O3S/c21-14-5-8-17-16(11-14)26(15-6-3-13(4-7-15)20(22,23)24)12-18(30(17,28)29)19(27)25-9-1-2-10-25/h3-8,11-12H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQHIEODBNCBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(azepan-1-ylsulfonyl)-2-chloro-N-(2-furylmethyl)benzamide

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